5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a complex organic compound belonging to the class of benzoimidazoles These compounds are characterized by a fused benzene and imidazole ring structure, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate diamine with a diketone under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the formation of the imidazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent quality and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in derivatives with different properties.
Reduction: Reduction reactions can reduce nitro groups to amino groups, altering the compound's reactivity.
Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted benzoimidazoles, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further chemical research and development.
Biology: Biologically, 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of biological processes and the development of new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects, making it a candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Another compound with a similar structure, used in various chemical and biological applications.
Indole derivatives: Compounds containing the indole nucleus, which exhibit a range of biological activities.
Uniqueness: 5-Amino-6-dimethylamino-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
5-amino-6-(dimethylamino)-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-13(2)8-6-10-9(5-7(8)12)14(3)11(16)15(10)4/h5-6H,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLITHWMNPWMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)N(C)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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